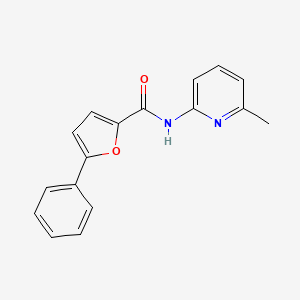
N-(6-methyl-2-pyridinyl)-5-phenyl-2-furamide
Vue d'ensemble
Description
N-(6-methyl-2-pyridinyl)-5-phenyl-2-furamide, also known as MPF, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent and selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception and inflammation.
Mécanisme D'action
N-(6-methyl-2-pyridinyl)-5-phenyl-2-furamide exerts its effects by binding to the TRPV1 channel and inhibiting its activity. This leads to a reduction in the influx of calcium ions into cells, which is responsible for the pain and inflammation associated with TRPV1 activation. This compound has been shown to be a competitive inhibitor of TRPV1, meaning that it competes with other molecules that bind to the channel.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, particularly in the context of TRPV1 inhibition. In animal studies, this compound has been shown to reduce pain and inflammation in models of arthritis, neuropathic pain, and inflammatory bowel disease. This compound has also been shown to reduce hyperthermia and improve cardiovascular function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(6-methyl-2-pyridinyl)-5-phenyl-2-furamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of TRPV1 channels, meaning that it can be used to study the specific effects of TRPV1 inhibition. This compound is also relatively easy to synthesize and has good stability in solution. However, there are some limitations to the use of this compound in laboratory experiments. It has low solubility in water, which can make it difficult to use in some assays. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(6-methyl-2-pyridinyl)-5-phenyl-2-furamide and TRPV1 channels. One area of interest is the development of more potent and selective TRPV1 inhibitors, which could have potential therapeutic applications in the treatment of pain and inflammation. Another area of interest is the study of the role of TRPV1 channels in other physiological processes, such as metabolism and immune function. Finally, there is interest in the development of new assays and experimental techniques for studying TRPV1 channels and their inhibitors.
Applications De Recherche Scientifique
N-(6-methyl-2-pyridinyl)-5-phenyl-2-furamide has been used extensively in scientific research, particularly in the study of TRPV1 channels. TRPV1 channels are involved in pain perception and inflammation, and this compound has been shown to be a potent and selective inhibitor of these channels. This compound has been used to study the role of TRPV1 channels in various physiological processes, including nociception, thermoregulation, and cardiovascular function.
Propriétés
IUPAC Name |
N-(6-methylpyridin-2-yl)-5-phenylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-6-5-9-16(18-12)19-17(20)15-11-10-14(21-15)13-7-3-2-4-8-13/h2-11H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKIPWRSJSAPJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-ethoxyphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3921195.png)
![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B3921198.png)
![N-(4-acetylphenyl)-3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3921209.png)
![1-[2-(2-methoxy-4-methylphenoxy)ethyl]-4-pyrrolidin-1-ylpiperidine](/img/structure/B3921222.png)
![N-[2-(2,4-dimethylphenoxy)ethyl]-N-methyl-4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzamide](/img/structure/B3921243.png)
![3-[rel-(1S,6R)-3,9-diazabicyclo[4.2.1]non-3-ylcarbonyl]-4,5,6,7-tetrahydro-2H-indazole hydrochloride](/img/structure/B3921252.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-propyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B3921256.png)
![N-{4-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3921258.png)
![1-(5-{[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}-1H-pyrazol-3-yl)e](/img/structure/B3921269.png)
![2-(1-cyclohexen-1-yl)-N-{[2-(diethylamino)-3-pyridinyl]methyl}acetamide](/img/structure/B3921270.png)
![methyl 2-[3-(1,3-benzodioxol-5-yl)-2-propen-1-ylidene]hydrazinecarboxylate](/img/structure/B3921278.png)
![1-{2-[3-isobutyl-1-(3-methylphenyl)-1H-1,2,4-triazol-5-yl]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B3921293.png)
![3-{1-[3-(1H-indol-3-yl)propanoyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B3921296.png)
![4-ethyl-5-(4-piperidinyl)-2-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B3921297.png)